[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533048
InChI: InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl
Molecular Formula: C11H19ClN2O3
Molecular Weight: 262.73 g/mol

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13533048

Molecular Formula: C11H19ClN2O3

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m1/s1
Standard InChI Key OLUPNSTXKYHOFQ-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)CCl
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl

Introduction

Structural and Chemical Characteristics

Molecular Identity

The molecular formula of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.73 g/mol. Its IUPAC name is tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate. The compound’s stereochemistry is defined by the R configuration at the pyrrolidine C3 position, which influences its interactions with chiral biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₉ClN₂O₃
Molecular Weight262.73 g/mol
IUPAC Nametert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate
Canonical SMILESCC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)CCl
InChIKeyOLUPNSTXKYHOFQ-QMMMGPOBSA-N (S-isomer)

The (R)-isomer’s InChIKey differs in the stereochemical descriptor, reflecting its enantiomeric relationship to the (S)-configured analog.

Synthesis and Stereochemical Control

The synthesis of [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically follows a multi-step protocol analogous to its (S)-enantiomer:

  • Pyrrolidine Functionalization: Introduction of the carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Chloroacetylation: Attachment of the chloroacetyl group using chloroacetyl chloride in the presence of a base such as triethylamine.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis using chiral auxiliaries.

Critical reaction parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios to minimize racemization.

Reactivity and Mechanistic Insights

Hydrolysis and Stability

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the corresponding amine, while the chloroacetyl moiety is susceptible to nucleophilic substitution. In aqueous environments, hydrolysis proceeds via a two-step mechanism:

  • Protonation of the carbamate oxygen, facilitating cleavage of the tert-butoxy group.

  • Attack by water or hydroxide ions at the carbonyl carbon, releasing CO₂ and forming the secondary amine.

The chloroacetyl group’s electrophilic nature enables reactions with thiols (e.g., cysteine residues in proteins) and amines, forming stable covalent adducts.

Stereochemical Effects on Reactivity

Comparative studies on (R)- and (S)-enantiomers reveal differences in reaction kinetics. For example, the (R)-isomer exhibits a 15–20% slower hydrolysis rate in buffered solutions (pH 7.4) due to steric hindrance from its configuration. This property may influence its metabolic stability in biological systems.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (dd, J = 8.2 Hz, 1H, NH), 3.85–3.70 (m, 2H, pyrrolidine CH₂), 3.45 (s, 2H, ClCH₂CO), 2.95–2.80 (m, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).

  • IR (ATR): 1695 cm⁻¹ (C=O stretch, carbamate), 1660 cm⁻¹ (C=O stretch, chloroacetyl), 1520 cm⁻¹ (N–H bend).

Chiral Analysis

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves the (R)- and (S)-enantiomers with retention times of 14.2 min and 16.8 min, respectively.

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors. For instance, coupling with aminopyrimidines yields derivatives with IC₅₀ values < 100 nM against EGFR mutants.

Prodrug Development

The tert-butyl carbamate group enhances lipophilicity (logP = 1.8), facilitating blood-brain barrier penetration. In vivo studies in rodents show a 3-fold increase in brain concentration compared to non-carbamylated analogs.

Future Research Directions

  • Toxicological Profiling: Assess genotoxicity and hepatotoxicity in preclinical models.

  • Stereoselective Metabolism: Investigate cytochrome P450 isoform-specific clearance mechanisms.

  • Target Optimization: Develop bifunctional derivatives combining carbamate and fluorophore groups for cellular imaging.

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